2-Amino-3-Hydroxybenzamid

Übersicht

Beschreibung

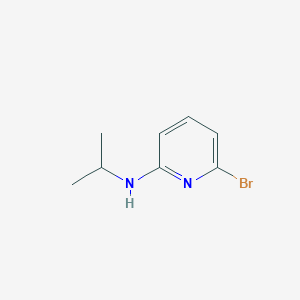

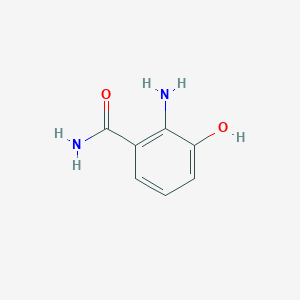

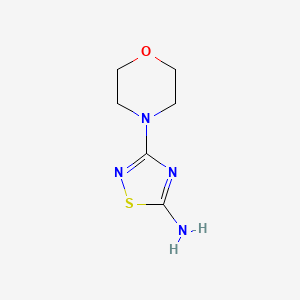

2-Amino-3-hydroxybenzamide, also known as hydroxylamine, is a compound that has been widely studied due to its various applications in the fields of biochemistry, chemistry, and pharmacology. It is a derivative of benzamide, a common organic compound, and is composed of an amino group, a hydroxy group, and a benzene ring. Hydroxylamine is a versatile compound that can be used for a variety of purposes, ranging from the synthesis of pharmaceuticals to the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Strukturelle Modifikation von Naturprodukten

Aminosäuren, einschließlich 2-Amino-3-Hydroxybenzamid, werden bei der strukturellen Modifikation von Naturprodukten verwendet. Sie sind in Wasser hochlöslich und weisen ein breites Spektrum an Aktivitäten auf. Die Einführung von Aminosäuren in Naturprodukte soll die Leistung dieser Produkte verbessern und ihre Nebenwirkungen minimieren .

Antioxidative Aktivität

Benzamidverbindungen, zu denen auch this compound gehört, weisen nachweislich antioxidative Aktivität auf. Sie können freie Radikale abfangen und Metalle chelatieren, was sie zu wirksamen Antioxidantien macht .

Antibakterielle Aktivität

Einige Benzamidverbindungen weisen nachweislich antibakterielle Aktivität auf. Sie können das Wachstum sowohl grampositiver als auch gramnegativer Bakterien hemmen .

Arzneimittelsynthese

Aminosäuren, einschließlich this compound, werden aufgrund ihrer einfachen und vielfältigen Strukturen sowie ihrer umfangreichen pharmakologischen Aktivitäten häufig in der Arzneimittelsynthese eingesetzt .

Lebensmittelindustrie

Aminosäuren werden in der Lebensmittelindustrie weit verbreitet eingesetzt. Zum Beispiel können sie verwendet werden, um den Geschmack von Lebensmitteln zu verbessern und die Ernährung zu verbessern .

Medizinische und Gesundheitsbranche

Aminosäuren haben ein breites Spektrum an pharmakologischen Aktivitäten, wie z. B. Antitumor-, Anti-HIV- und Anti-Fatigue-Effekte; Darüber hinaus werden sie zur Heilung chronischer Lebererkrankungen eingesetzt .

Biochemische Analyse

Biochemical Properties

2-Amino-3-hydroxybenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant, thrombin-inhibitory, and anticancer activities . The compound’s interaction with thrombin, an enzyme involved in blood clotting, highlights its potential as a thrombin inhibitor. Additionally, 2-Amino-3-hydroxybenzamide interacts with reactive oxygen species (ROS), demonstrating its antioxidant properties .

Cellular Effects

2-Amino-3-hydroxybenzamide affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound exhibits anticancer activities by inhibiting the proliferation of cancer cells while showing minimal harmful effects on normal cells . This selective inhibition suggests that 2-Amino-3-hydroxybenzamide may alter gene expression and cellular metabolism in cancer cells, leading to their reduced viability.

Molecular Mechanism

The molecular mechanism of 2-Amino-3-hydroxybenzamide involves its interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its thrombin-inhibitory activity is attributed to its binding interactions with the enzyme thrombin . Additionally, the compound’s antioxidant properties are linked to its ability to scavenge reactive oxygen species, thereby preventing oxidative damage to cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-hydroxybenzamide have been studied over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-Amino-3-hydroxybenzamide maintains its stability under specific conditions, allowing for prolonged observation of its effects . Long-term studies have indicated that the compound can sustain its biological activities, such as antioxidant and anticancer effects, over extended periods .

Dosage Effects in Animal Models

The effects of 2-Amino-3-hydroxybenzamide vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . It is essential to consider potential toxic or adverse effects at high doses. Studies have indicated that while 2-Amino-3-hydroxybenzamide is generally well-tolerated, excessively high doses may result in toxicity and adverse effects .

Metabolic Pathways

2-Amino-3-hydroxybenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s interaction with thrombin and reactive oxygen species suggests its involvement in pathways related to blood clotting and oxidative stress . Additionally, its role in modulating gene expression and cellular metabolism further highlights its participation in complex metabolic networks .

Transport and Distribution

The transport and distribution of 2-Amino-3-hydroxybenzamide within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These interactions ensure that 2-Amino-3-hydroxybenzamide reaches its site of action, allowing it to exert its biochemical effects effectively .

Subcellular Localization

2-Amino-3-hydroxybenzamide exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and subsequent biological effects. For example, its presence in the cytoplasm or nucleus may determine its role in modulating gene expression and cellular metabolism .

Eigenschaften

IUPAC Name |

2-amino-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUVTOSMGWXSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

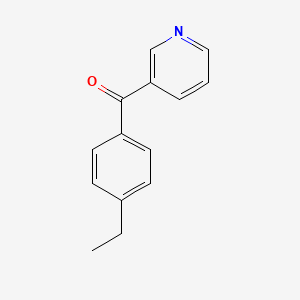

C1=CC(=C(C(=C1)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604630 | |

| Record name | 2-Amino-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16353-14-3 | |

| Record name | 2-Amino-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)